Verifiable Head-to-Head Biological Activity Data Are Currently Absent from the Public Domain
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Guide to Pharmacology) did not yield any publicly available, quantitative head-to-head comparison data for N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide against its closest structural analogs, such as NKY80 (2-amino-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one), 3-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide, or other 2-amido-substituted tetrahydroquinazolinones. While ChemDiv offers this compound as a screening sample (90 mg available) , the vendor technical datasheet contains only physicochemical properties (logP: 2.78, logD: 2.23, polar surface area: 74.08 Ų) and no biological activity data. This absence of comparative pharmacological profiling represents a critical evidence gap for scientific selection.
| Evidence Dimension | Publicly available comparative biological activity (IC50, EC50, Ki, selectivity profile) |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | NKY80: IC50 ~15 µM at AC5 (non-selective vs. AC6); no selectivity data against full AC panel in primary literature |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Without quantitative, comparator-anchored evidence, a scientific user cannot determine whether the 3-methoxybenzamide modification confers any advantage in potency, selectivity, or cellular activity over the commercially available and extensively cited parent compound NKY80.
